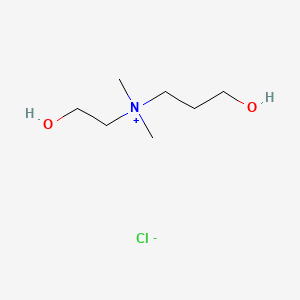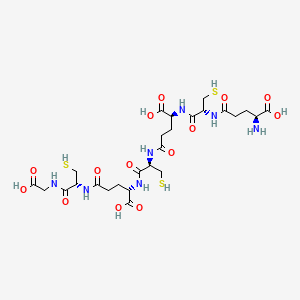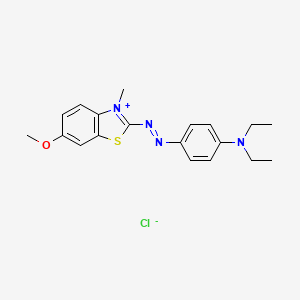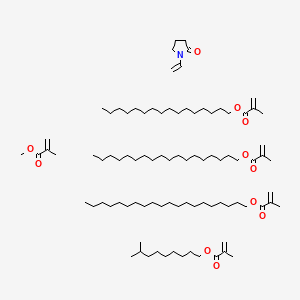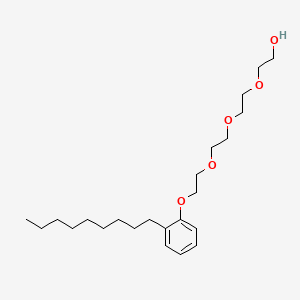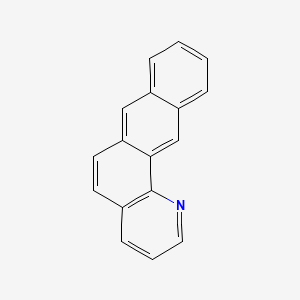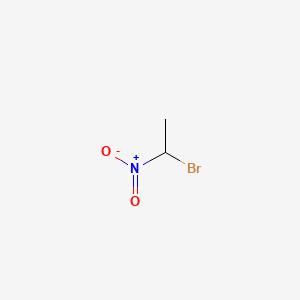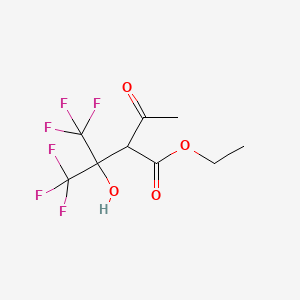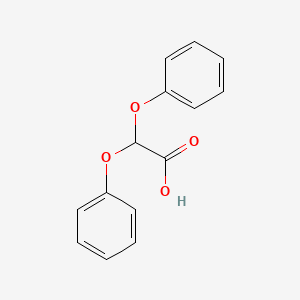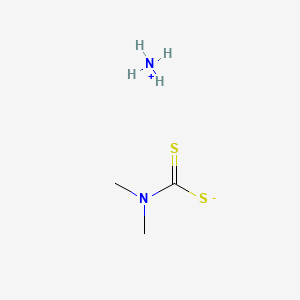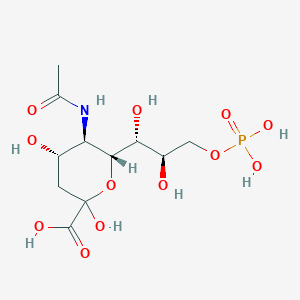
(2R,4R,5R,6S)-5-acetamido-6-(1,2-dihydroxy-3-phosphonooxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetylneuraminic acid 9-phosphate belongs to the class of organic compounds known as n-acylneuraminate-9-phosphates. These are neuraminic acids carrying an N-acyl substituent, as well as a phosphate group at the O9-position. N-Acetylneuraminic acid 9-phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). N-Acetylneuraminic acid 9-phosphate can be biosynthesized from N-acetylneuraminate.
N-acetylneuraminic acid 9-phosphate is an amino sugar phosphate. It has a role as a human metabolite and a mouse metabolite. It derives from a N-acetylneuraminate.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- The compound has been used in the synthesis of various derivatives, including muramyl peptides. An improved large-scale preparation from 2-acetamido-2-deoxy-D-glucose led to derivatives like benzyl 2-acetamido-4,6-O-benzylidene-3-O-[(R)-1-carboxyethyl]-2-deoxy-α-D-glucopyranoside, demonstrating low stereoselectivity in the lactyl ether synthesis step from racemic 2-chloropropionic acid (Gross & Rimpler, 1986).
Enzymatic Applications
- The compound has also been involved in enzymatic applications, such as in the chemo-enzymatic synthesis of mosquito oviposition attractant pheromones. For instance, the enantioselective lipase-catalyzed acetylation of related dihydroxy esters resulted in key pheromone components (Henkel, Kunath, & Schick, 1995).
Supramolecular Chemistry
- It has been used in the study of supramolecular behavior in crystal structures, particularly in the analysis of the packing of monosubstituted salicylic acids, where the compound's derivative played a role in understanding diverse supramolecular arrangements (Montis & Hursthouse, 2012).
Inhibition Studies in Virology
- Additionally, derivatives of this compound have been synthesized as inhibitors of influenza neuraminidase, demonstrating its potential in antiviral research. Compounds containing similar structural elements showed significant inhibitory activity against influenza virus sialidase (Wang et al., 2005).
Biochemical Research
- The compound has also been central to the synthesis and evaluation of new dental monomers with both phosphonic and carboxylic acid functional groups, highlighting its relevance in biochemical and dental material research (Sahin, Albayrak, Bilgici, & Avci, 2009).
Eigenschaften
| 37992-17-9 | |
Molekularformel |
C11H20NO12P |
Molekulargewicht |
389.25 g/mol |
IUPAC-Name |
(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8-tetrahydroxy-2-oxo-9-phosphonooxynonanoic acid |
InChI |
InChI=1S/C11H20NO12P/c1-4(13)12-8(5(14)2-6(15)11(19)20)10(18)9(17)7(16)3-24-25(21,22)23/h5,7-10,14,16-18H,2-3H2,1H3,(H,12,13)(H,19,20)(H2,21,22,23)/t5-,7+,8+,9+,10+/m0/s1 |
InChI-Schlüssel |
FRHZFORFMUUQPE-BOHATCBPSA-N |
Isomerische SMILES |
CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O |
SMILES |
CC(=O)NC1C(CC(OC1C(C(COP(=O)(O)O)O)O)(C(=O)O)O)O |
Kanonische SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(COP(=O)(O)O)O)O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


